7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid
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Overview
Description
7-Aminobicyclo[221]heptane-2,7-dicarboxylic acid is a bicyclic compound characterized by its unique structure, which includes two carboxylic acid groups and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid typically involves the Diels-Alder reaction, a powerful method for constructing bicyclic structures. The reaction between a diene and a dienophile under thermal or catalytic conditions forms the bicyclic core. Subsequent functionalization steps introduce the amino and carboxylic acid groups. For example, the reaction of a suitable diene with maleic anhydride followed by amination and hydrolysis can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure efficient heat and mass transfer. Catalysts such as Lewis acids can be employed to enhance reaction rates and selectivity. Post-reaction purification steps, including crystallization and chromatography, are used to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies or as a scaffold in drug design.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique mechanical or chemical properties.
Mechanism of Action
The mechanism of action of 7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with only one carboxylic acid group.
7-Oxabicyclo[2.2.1]heptane derivatives: Compounds with an oxygen atom in the bicyclic ring, exhibiting different chemical properties.
Uniqueness
7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid is unique due to the presence of two carboxylic acid groups and an amino group, which provide multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
7-aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c10-9(8(13)14)4-1-2-6(9)5(3-4)7(11)12/h4-6H,1-3,10H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVSNQLIQVRAMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C2(C(=O)O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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